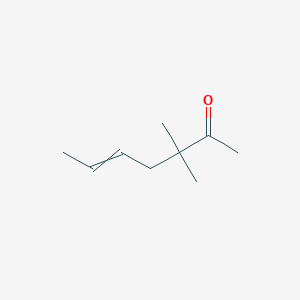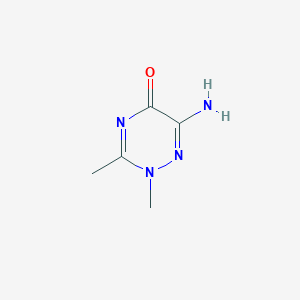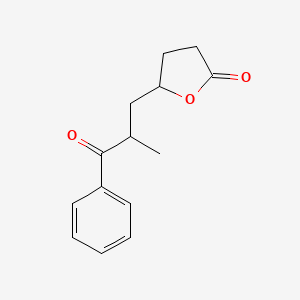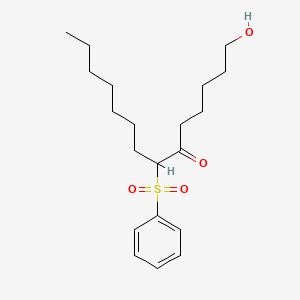![molecular formula C13H9ClF3NS B14387904 N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline CAS No. 88693-78-1](/img/structure/B14387904.png)
N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a trifluoromethyl group attached to an aniline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline typically involves the reaction of 4-chlorothiophenol with 4-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the sulfanyl and chlorophenyl groups.
4-{[(4-chlorophenyl)sulfanyl]methyl}aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and the sulfanyl group, which can participate in various chemical reactions. This combination makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
88693-78-1 |
|---|---|
Formule moléculaire |
C13H9ClF3NS |
Poids moléculaire |
303.73 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfanyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9ClF3NS/c14-10-3-7-12(8-4-10)19-18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H |
Clé InChI |
MDKISODOUBLGCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)NSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14387846.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
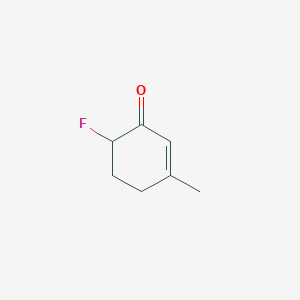
![Dimethyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14387862.png)
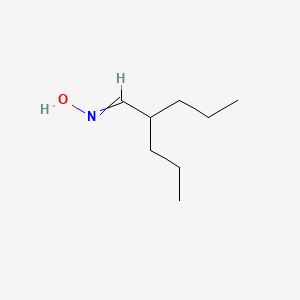
![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)

